molecular formula C25H23ClN2O3S B301170 5-{[5-(4-Chlorophenyl)-2-furyl]methylene}-2-[(4-ethoxyphenyl)imino]-3-propyl-1,3-thiazolidin-4-one

5-{[5-(4-Chlorophenyl)-2-furyl]methylene}-2-[(4-ethoxyphenyl)imino]-3-propyl-1,3-thiazolidin-4-one

Cat. No. B301170
M. Wt: 467 g/mol
InChI Key: CVJCVTRIEYFUKY-WNOHRPASSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-{[5-(4-Chlorophenyl)-2-furyl]methylene}-2-[(4-ethoxyphenyl)imino]-3-propyl-1,3-thiazolidin-4-one is a synthetic compound that belongs to the class of thiazolidinones. It has been the subject of scientific research due to its potential use as a drug for various medical conditions.

Mechanism of Action

The mechanism of action of 5-{[5-(4-Chlorophenyl)-2-furyl]methylene}-2-[(4-ethoxyphenyl)imino]-3-propyl-1,3-thiazolidin-4-one involves the activation of peroxisome proliferator-activated receptor gamma (PPARγ) and inhibition of nuclear factor kappa B (NF-κB) signaling pathway. This leads to the suppression of pro-inflammatory cytokines and the promotion of apoptosis in cancer cells.
Biochemical and Physiological Effects:
5-{[5-(4-Chlorophenyl)-2-furyl]methylene}-2-[(4-ethoxyphenyl)imino]-3-propyl-1,3-thiazolidin-4-one has been shown to have various biochemical and physiological effects in preclinical studies. It has been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. It also has anti-cancer effects by inducing apoptosis in cancer cells. In addition, it has been shown to improve insulin sensitivity and reduce blood glucose levels in diabetic animals.

Advantages and Limitations for Lab Experiments

One advantage of using 5-{[5-(4-Chlorophenyl)-2-furyl]methylene}-2-[(4-ethoxyphenyl)imino]-3-propyl-1,3-thiazolidin-4-one in lab experiments is its potential as a drug for various medical conditions. It has been shown to have anti-inflammatory, anti-cancer, and anti-diabetic properties in preclinical studies. However, one limitation is that it is still in the preclinical stage of development and has not yet been tested in human clinical trials.

Future Directions

For 5-{[5-(4-Chlorophenyl)-2-furyl]methylene}-2-[(4-ethoxyphenyl)imino]-3-propyl-1,3-thiazolidin-4-one include further preclinical studies to determine its safety and efficacy in animal models. It also needs to undergo human clinical trials to determine its potential use as a drug for various medical conditions. In addition, future studies can focus on optimizing the synthesis method to improve the yield and purity of the compound.

Synthesis Methods

The synthesis of 5-{[5-(4-Chlorophenyl)-2-furyl]methylene}-2-[(4-ethoxyphenyl)imino]-3-propyl-1,3-thiazolidin-4-one involves the condensation of 4-chlorobenzaldehyde with 2-furylcarboxaldehyde in the presence of ammonium acetate. The resulting product is then reacted with 4-ethoxyaniline and propylamine to form the final compound.

Scientific Research Applications

5-{[5-(4-Chlorophenyl)-2-furyl]methylene}-2-[(4-ethoxyphenyl)imino]-3-propyl-1,3-thiazolidin-4-one has been studied for its potential use in the treatment of various medical conditions. It has been shown to have anti-inflammatory, anti-cancer, and anti-diabetic properties in preclinical studies.

properties

Product Name

5-{[5-(4-Chlorophenyl)-2-furyl]methylene}-2-[(4-ethoxyphenyl)imino]-3-propyl-1,3-thiazolidin-4-one

Molecular Formula

C25H23ClN2O3S

Molecular Weight

467 g/mol

IUPAC Name

(5Z)-5-[[5-(4-chlorophenyl)furan-2-yl]methylidene]-2-(4-ethoxyphenyl)imino-3-propyl-1,3-thiazolidin-4-one

InChI

InChI=1S/C25H23ClN2O3S/c1-3-15-28-24(29)23(32-25(28)27-19-9-11-20(12-10-19)30-4-2)16-21-13-14-22(31-21)17-5-7-18(26)8-6-17/h5-14,16H,3-4,15H2,1-2H3/b23-16-,27-25?

InChI Key

CVJCVTRIEYFUKY-WNOHRPASSA-N

Isomeric SMILES

CCCN1C(=O)/C(=C/C2=CC=C(O2)C3=CC=C(C=C3)Cl)/SC1=NC4=CC=C(C=C4)OCC

SMILES

CCCN1C(=O)C(=CC2=CC=C(O2)C3=CC=C(C=C3)Cl)SC1=NC4=CC=C(C=C4)OCC

Canonical SMILES

CCCN1C(=O)C(=CC2=CC=C(O2)C3=CC=C(C=C3)Cl)SC1=NC4=CC=C(C=C4)OCC

Origin of Product

United States

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